Prednisolone acetate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Prednisolone acetate is used as a reference compound in the study of corticosteroid chemistry and its derivatives. It serves as a model compound for understanding the structure-activity relationship of corticosteroids.

Biology: In biological research, this compound is used to study the effects of corticosteroids on cellular processes, including inflammation, immune response, and cell proliferation.

Medicine: this compound is widely used in clinical research to evaluate its efficacy and safety in treating various inflammatory and autoimmune conditions. It is also used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

Industry: In the pharmaceutical industry, this compound is used in the development and formulation of new corticosteroid-based therapies. It is also used in quality control and stability testing of ophthalmic products.

Mécanisme D'action

L’acétate de prednisolone exerce ses effets en inhibant la réponse inflammatoire à divers agents déclencheurs. Il induit la production de protéines inhibitrices de la phospholipase A2, collectivement connues sous le nom de lipocortines. Ces protéines contrôlent la biosynthèse de puissants médiateurs de l’inflammation, tels que les prostaglandines et les leucotriènes, en inhibant la libération de leur précurseur commun, l’acide arachidonique. Cette inhibition réduit l’œdème, le dépôt de fibrine, la dilatation capillaire, la migration des leucocytes, la prolifération capillaire, la prolifération des fibroblastes, le dépôt de collagène et la formation de cicatrices associées à l’inflammation .

Composés similaires :

Dexamethasone : Un autre corticostéroïde ayant des propriétés anti-inflammatoires similaires mais avec une durée d’action plus longue.

Hydrocortisone : Un corticostéroïde naturel ayant des utilisations similaires mais moins puissant que l’acétate de prednisolone.

Bêtaméthasone : Un corticostéroïde synthétique ayant des effets anti-inflammatoires similaires mais des propriétés pharmacocinétiques différentes.

Unicité : L’acétate de prednisolone est unique par sa formulation spécifique pour une utilisation ophtalmique, offrant des effets anti-inflammatoires ciblés avec une absorption systémique minimale. Sa forme d’ester acétate améliore sa lipophilie, permettant une meilleure pénétration dans les tissus oculaires par rapport à d’autres corticostéroïdes.

Analyse Biochimique

Biochemical Properties

Prednisolone acetate interacts with various enzymes, proteins, and other biomolecules. It is predominantly excreted in the urine . This compound is a glucocorticoid and its role in biochemical reactions is primarily as an anti-inflammatory or immunosuppressive agent .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is indicated for allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, or infectious conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the glucocorticoid receptor, leading to changes in gene expression . This can result in the inhibition or activation of enzymes, leading to changes in cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. Prednisolone can be reversibly metabolized to prednisone which is then metabolized to 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acétate de prednisolone est synthétisé à partir de la prednisolone, qui est dérivée de la cortisone ou de l’hydrocortisone. La synthèse implique l’acétylation de la prednisolone à la 21e position du carbone. La réaction utilise généralement de l’anhydride acétique en présence d’une base telle que la pyridine ou la triéthylamine à des conditions de température contrôlées.

Méthodes de production industrielle : La production industrielle d’acétate de prednisolone implique une synthèse chimique à grande échelle utilisant des réactions d’acétylation similaires. Le processus est optimisé pour un rendement et une pureté élevés, impliquant plusieurs étapes de purification telles que la recristallisation et la chromatographie afin de garantir que le produit final répond aux normes pharmaceutiques.

Types de réactions :

Oxydation : L’acétate de prednisolone peut subir des réactions d’oxydation, en particulier au niveau des groupes hydroxyle, conduisant à la formation de cétones ou d’acides carboxyliques.

Réduction : La réduction de l’acétate de prednisolone peut se produire au niveau des groupes carbonyle, les convertissant en groupes hydroxyle.

Substitution : Le groupe acétate peut être hydrolysé pour produire de la prednisolone, en particulier dans des conditions acides ou basiques.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : L’hydrolyse peut être réalisée à l’aide d’acide chlorhydrique dilué ou d’hydroxyde de sodium.

Principaux produits formés :

Oxydation : Formation de dérivés de la prednisolone avec des groupes cétones ou des acides carboxyliques supplémentaires.

Réduction : Formation de prednisolone avec des groupes hydroxyle supplémentaires.

Substitution : Formation de prednisolone à partir de l’acétate de prednisolone.

4. Applications de la recherche scientifique

Chimie : L’acétate de prednisolone est utilisé comme composé de référence dans l’étude de la chimie des corticostéroïdes et de ses dérivés. Il sert de composé modèle pour comprendre la relation structure-activité des corticostéroïdes.

Biologie : En recherche biologique, l’acétate de prednisolone est utilisé pour étudier les effets des corticostéroïdes sur les processus cellulaires, notamment l’inflammation, la réponse immunitaire et la prolifération cellulaire.

Médecine : L’acétate de prednisolone est largement utilisé dans la recherche clinique pour évaluer son efficacité et son innocuité dans le traitement de diverses affections inflammatoires et auto-immunes. Il est également utilisé dans les études pharmacocinétiques et pharmacodynamiques pour comprendre son absorption, sa distribution, son métabolisme et son excrétion.

Industrie : Dans l’industrie pharmaceutique, l’acétate de prednisolone est utilisé dans le développement et la formulation de nouvelles thérapies à base de corticostéroïdes. Il est également utilisé dans le contrôle de la qualité et les essais de stabilité des produits ophtalmiques.

Comparaison Avec Des Composés Similaires

Dexamethasone: Another corticosteroid with similar anti-inflammatory properties but with a longer duration of action.

Hydrocortisone: A naturally occurring corticosteroid with similar uses but less potent than prednisolone acetate.

Betamethasone: A synthetic corticosteroid with similar anti-inflammatory effects but different pharmacokinetic properties.

Uniqueness: this compound is unique in its specific formulation for ophthalmic use, providing targeted anti-inflammatory effects with minimal systemic absorption. Its acetate ester form enhances its lipophilicity, allowing better penetration into ocular tissues compared to other corticosteroids.

Propriétés

Key on ui mechanism of action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. |

|---|---|

Numéro CAS |

52-21-1 |

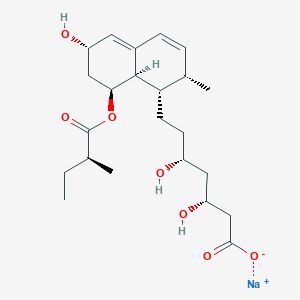

Formule moléculaire |

C23H30O6 |

Poids moléculaire |

402.5 g/mol |

Nom IUPAC |

[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20?,21-,22-,23-/m0/s1 |

Clé InChI |

LRJOMUJRLNCICJ-IEVVGEFUSA-N |

SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

SMILES isomérique |

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O |

SMILES canonique |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

melting_point |

238 |

Key on ui other cas no. |

52-21-1 |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Solubilité |

4.27e-05 M |

Synonymes |

pred forte prednisolone 21-acetate prednisolone acetate Scherisolone-Kristall suspension |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Prednisolone acetate?

A: this compound, a corticosteroid, primarily exerts its effects by penetrating cells and binding to glucocorticoid receptors in the cytoplasm. [, ] This complex then translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. [, ]

Q2: What are the downstream effects of this compound binding to glucocorticoid receptors?

A2: this compound binding to glucocorticoid receptors leads to:

- Inhibition of inflammatory mediators: This includes prostaglandins, leukotrienes, and cytokines, effectively suppressing various aspects of the inflammatory cascade. [, , , ]

- Suppression of immune cell activity: This includes reducing the migration and function of lymphocytes, macrophages, and neutrophils, further contributing to its anti-inflammatory and immunosuppressive effects. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C23H30O6 and its molecular weight is 402.49 g/mol. []

Q4: Are there any studies that use spectroscopic data to characterize this compound?

A: Yes, several studies utilize spectroscopic methods to characterize this compound. For instance, UV spectrophotometry has been employed for quantitative analysis, particularly in pharmaceutical formulations. [, , , , , , , ] Furthermore, solid-state nuclear magnetic resonance (NMR) has been used to investigate the structure and dynamics of this compound and its related compounds, providing insights into the impact of functional groups on its properties. []

Q5: Has the compatibility of this compound with other substances been investigated?

A: Yes, researchers have investigated the compatibility of this compound with various excipients used in pharmaceutical formulations. [, ] For example, studies have examined the effects of suspending agents like carboxymethylcellulose sodium and hydroxypropyl methylcellulose on the dissolution rate and particle size distribution of this compound suspensions. [] The choice of appropriate excipients is crucial for ensuring the stability and bioavailability of the drug in its final dosage form.

Q6: What is known about the stability of this compound in different formulations?

A: Studies have shown that the stability of this compound can be affected by factors such as pH, temperature, and the presence of other excipients. [, ] For example, in ophthalmic suspensions, this compound was found to be stable at room temperature for several months, while exposure to high temperatures or extreme pH can lead to degradation. [, ] Researchers have explored various formulation strategies to enhance the stability of this compound, including microemulsions [], which can improve drug solubility and protect it from degradation, thereby potentially enhancing its bioavailability and shelf life.

Q7: How do structural modifications affect the biological activity of this compound and related glucocorticoids?

A: The presence and position of functional groups significantly impact the activity of this compound and related glucocorticoids. For instance, the substitution of a hydroxyl group for a keto group at the C11 position of the cyclohexane ring, as seen in Prednisolone compared to Prednisone, enhances membrane permeability and bioavailability. [] Furthermore, adding a methyl group to the C6 position, as in Methylprednisolone, further influences its activity. [] These structural modifications alter the interactions of these glucocorticoids with their receptors and affect their pharmacokinetic properties, ultimately influencing their potency and efficacy.

Q8: What are some strategies for improving the stability, solubility, or bioavailability of this compound formulations?

A8: Several strategies have been explored to enhance the formulation of this compound, including:

- Microemulsions: These formulations can increase the solubility and stability of this compound, potentially leading to improved ocular bioavailability. []

- High-viscosity gels: Incorporating this compound into a high-viscosity gel using polymers like carbomer can increase contact time with the ocular surface, thereby enhancing its bioavailability compared to traditional aqueous suspensions. []

- Particle size reduction: Reducing the particle size of this compound in suspensions can improve its dissolution rate and potentially enhance its bioavailability. []

Q9: What is the ocular bioavailability of this compound after topical administration?

A: Topical administration of this compound results in high initial drug concentrations in the tear film, which rapidly decline over time. [] The use of a high-viscosity gel formulation has been shown to significantly enhance ocular bioavailability compared to an aqueous suspension, particularly in the conjunctiva. []

Q10: How is this compound metabolized in the body?

A: this compound, a prodrug, is rapidly hydrolyzed to its active metabolite, Prednisolone, primarily in the cornea. [] Prednisolone is further metabolized in the liver and excreted mainly in urine. []

Q11: What are the primary applications of this compound in clinical settings?

A: this compound is commonly used in ophthalmology for its anti-inflammatory and immunosuppressive properties. [, , , , , , , , , , ] Clinical trials and animal models have demonstrated its efficacy in managing various ocular conditions, including:

- Postoperative Inflammation: Studies have compared this compound to other corticosteroids like Difluprednate, showing comparable efficacy in controlling inflammation after cataract surgery. [, , ]

- Endogenous Anterior Uveitis: Clinical trials have demonstrated the efficacy of this compound in reducing inflammation and improving visual acuity in patients with endogenous anterior uveitis. []

- Corneal Scarring Fibrosis: Animal models have shown that this compound, particularly in combination with Losartan, can effectively inhibit corneal scarring fibrosis following alkali burn injury. []

Q12: Are there any animal models used to study this compound?

A: Yes, rabbit models are frequently used to investigate the ocular pharmacokinetics, bioavailability, and efficacy of this compound. [, , , ] These models are valuable tools for preclinical evaluation of drug formulations and assessing potential ocular toxicity.

Q13: What are the potential long-term risks associated with topical this compound use?

A13: Prolonged use of topical corticosteroids, including this compound, can lead to adverse effects such as:

- Steroid-Induced Ocular Hypertension/Glaucoma: This is a significant concern, particularly in patients with a predisposition to glaucoma or those using this compound long-term. [] Regular monitoring of intraocular pressure is crucial in these patients.

- Cataract Formation: Long-term corticosteroid use can contribute to the development or progression of cataracts, particularly posterior subcapsular cataracts. []

Q14: What drug delivery strategies are being investigated to improve the targeting of this compound to specific ocular tissues?

A14: Researchers are exploring novel drug delivery systems for this compound, including:

- Microemulsions: These systems enhance drug solubility and can potentially improve drug penetration into specific ocular tissues, such as the cornea and anterior chamber. []

- Contact Lenses: Drug-eluting contact lenses loaded with this compound are being investigated as a sustained drug delivery system to the ocular surface. []

Q15: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?

A15: Several analytical techniques are used for the quantification of this compound, including:

- High-performance liquid chromatography (HPLC): This versatile technique is widely used for the accurate and sensitive determination of this compound in various matrices, including pharmaceutical formulations and biological samples. [, , , , ]

- UV Spectrophotometry: This technique offers a simple and cost-effective approach for quantifying this compound in pharmaceutical formulations, often employing first or second-derivative spectrophotometry to enhance sensitivity and selectivity. [, , , , , , , ]

- Reverse Phase-High Performance Thin Layer Chromatography (RP-HPTLC): This method provides a rapid and efficient means of simultaneously analyzing this compound with other drugs in combined dosage forms. []

Q16: How do different factors affect the dissolution rate of this compound suspensions?

A16: The dissolution rate of this compound suspensions is influenced by several factors, including:

- Particle size: Smaller particle sizes generally exhibit faster dissolution rates due to their increased surface area available for dissolution. []

- Suspending agents: The presence and type of suspending agents can significantly impact the dissolution of this compound. Some agents, like carboxymethylcellulose sodium, have been shown to inhibit dissolution due to particle aggregation. []

Q17: What parameters are typically assessed during the validation of analytical methods for this compound determination?

A17: Analytical method validation for this compound involves evaluating parameters such as:

- Linearity: Assessing the linear relationship between the drug concentration and the analytical response. [, , , , , , , , ]

- Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. [, , , , , , , ]

- Precision: Evaluating the agreement between replicate measurements, often expressed as relative standard deviation (RSD). [, , , , , , , ]

- Specificity: Ensuring that the method can selectively measure this compound in the presence of other components in the sample matrix. [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.